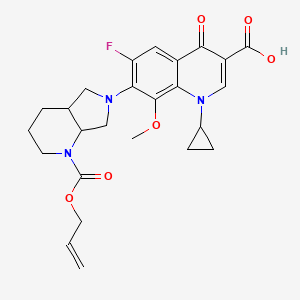

N-AllyloxycarbonylMoxifloxacin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-AllyloxycarbonylMoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic. This compound is characterized by the addition of an allyloxycarbonyl group to the moxifloxacin molecule, which can modify its chemical properties and potentially enhance its applications in various fields .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-AllyloxycarbonylMoxifloxacin beinhaltet typischerweise den Schutz der Aminogruppe von Moxifloxacin mit einer Allyloxycarbonylgruppe. Dies kann durch eine Reaktion mit Allylchlorformiat unter basischen Bedingungen erreicht werden. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan durchgeführt, wobei eine Base wie Triethylamin verwendet wird, um das Nebenprodukt Salzsäure zu neutralisieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Allyloxycarbonylgruppe zu entfernen und das Muttermolekül Moxifloxacin wiederherzustellen.

Substitution: Die Allyloxycarbonylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung können eingesetzt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Thiolen durchgeführt werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation verschiedene oxidierte Derivate ergeben, während Reduktion typischerweise Moxifloxacin regeneriert .

Analyse Chemischer Reaktionen

Types of Reactions

N-AllyloxycarbonylMoxifloxacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to remove the allyloxycarbonyl group, regenerating the parent moxifloxacin molecule.

Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically regenerates moxifloxacin .

Wissenschaftliche Forschungsanwendungen

N-AllyloxycarbonylMoxifloxacin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als geschütztes Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien verwendet werden, die die Modifikation der biologischen Aktivität von Moxifloxacin betreffen.

Medizin: Die Forschung zu seinem Potenzial als Prodrug, das Moxifloxacin unter bestimmten Bedingungen freisetzen kann, ist im Gange.

Industrie: Es wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme verwendet

Wirkmechanismus

Der Wirkmechanismus von this compound ähnelt dem von Moxifloxacin. Es hemmt die bakteriellen Enzyme Topoisomerase II (DNA-Gyrase) und Topoisomerase IV, die für die DNA-Replikation, -Transkription und -Reparatur unerlässlich sind. Durch die Hemmung dieser Enzyme verhindert die Verbindung die bakterielle Zellteilung und führt zum Zelltod .

Wirkmechanismus

The mechanism of action of N-AllyloxycarbonylMoxifloxacin is similar to that of moxifloxacin. It inhibits bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Moxifloxacin: Die Muttersubstanz, die weit verbreitet als Antibiotikum eingesetzt wird.

N-ButyloxycarbonylMoxifloxacin: Ein weiteres Derivat mit einer Butyloxycarbonylgruppe anstelle einer Allyloxycarbonylgruppe.

N-BenzyloxycarbonylMoxifloxacin: Ein Derivat mit einer Benzyloxycarbonylgruppe

Einzigartigkeit

N-AllyloxycarbonylMoxifloxacin ist aufgrund des Vorhandenseins der Allyloxycarbonylgruppe einzigartig, die unter milden Bedingungen selektiv entfernt werden kann. Dies macht es zu einem wertvollen Zwischenprodukt in der Synthesechemie und zu einem potenziellen Prodrug in pharmazeutischen Anwendungen .

Eigenschaften

Molekularformel |

C25H28FN3O6 |

|---|---|

Molekulargewicht |

485.5 g/mol |

IUPAC-Name |

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C25H28FN3O6/c1-3-9-35-25(33)28-8-4-5-14-11-27(13-19(14)28)21-18(26)10-16-20(23(21)34-2)29(15-6-7-15)12-17(22(16)30)24(31)32/h3,10,12,14-15,19H,1,4-9,11,13H2,2H3,(H,31,32) |

InChI-Schlüssel |

ORPKXWGXSJEFGB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)

![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)

![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)

![1-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-4-isopropylpiperazine](/img/structure/B12291383.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)